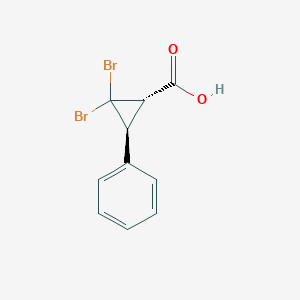
(1S,3S)-2,2-dibromo-3-phenylcyclopropane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,3S)-2,2-dibromo-3-phenylcyclopropane-1-carboxylic acid is a cyclopropane derivative characterized by the presence of two bromine atoms and a phenyl group attached to the cyclopropane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3S)-2,2-dibromo-3-phenylcyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of phenylacetic acid with dibromocarbene, generated in situ from bromoform and a strong base such as sodium hydroxide. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired cyclopropane derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
(1S,3S)-2,2-dibromo-3-phenylcyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding cyclopropane derivative without bromine atoms.
Oxidation Reactions: Oxidizing agents such as potassium permanganate can oxidize the carboxylic acid group to form the corresponding carboxylate or other oxidized products.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), mild heating.
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether), low temperatures.
Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., water, acetone), room temperature.
Major Products
Substitution: New cyclopropane derivatives with different functional groups.
Reduction: Cyclopropane derivatives without bromine atoms.
Oxidation: Oxidized products such as carboxylates or other oxidized derivatives.
科学的研究の応用
(1S,3S)-2,2-dibromo-3-phenylcyclopropane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of (1S,3S)-2,2-dibromo-3-phenylcyclopropane-1-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The presence of bromine atoms and the phenyl group can influence its binding affinity and specificity. The compound may exert its effects through pathways involving covalent modification of target proteins or disruption of cellular processes.
類似化合物との比較
Similar Compounds
(1S,3S)-3-methoxycyclohexanecarboxylic acid: A cyclohexane derivative with a methoxy group.
(1S,3S)-3-amino-4-(hexafluoropropan-2-ylidenyl)cyclopentane-1-carboxylic acid: A cyclopentane derivative with an amino group and hexafluoropropan-2-ylidenyl group.
Uniqueness
(1S,3S)-2,2-dibromo-3-phenylcyclopropane-1-carboxylic acid is unique due to its specific combination of bromine atoms and a phenyl group on the cyclopropane ring. This structural arrangement imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
特性
CAS番号 |
676129-89-8 |
|---|---|
分子式 |
C10H8Br2O2 |
分子量 |
319.98 g/mol |
IUPAC名 |
(1S,3S)-2,2-dibromo-3-phenylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H8Br2O2/c11-10(12)7(8(10)9(13)14)6-4-2-1-3-5-6/h1-5,7-8H,(H,13,14)/t7-,8+/m1/s1 |
InChIキー |
ZRYYLFBAOCSPMW-SFYZADRCSA-N |
異性体SMILES |
C1=CC=C(C=C1)[C@@H]2[C@H](C2(Br)Br)C(=O)O |
正規SMILES |
C1=CC=C(C=C1)C2C(C2(Br)Br)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Triethyl[(1-phenylprop-2-en-1-yl)oxy]silane](/img/structure/B12537821.png)


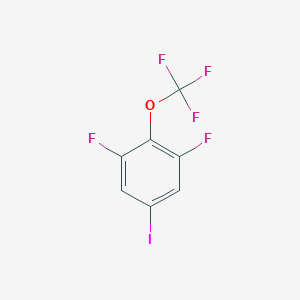
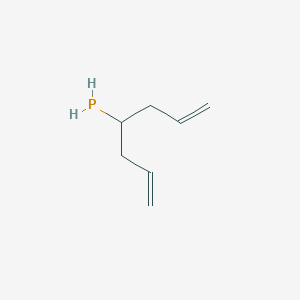
![5,7-Bis(5-bromothiophen-2-yl)-2,3-diphenylthieno[3,4-b]pyrazine](/img/structure/B12537854.png)
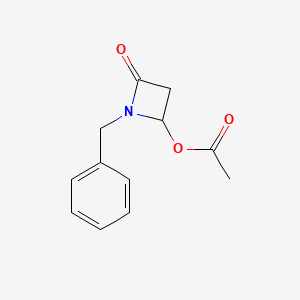
![Silane, [[(1E)-1,3-diphenyl-1-pentenyl]oxy]trimethyl-](/img/structure/B12537867.png)
![2-[2-(8-Amino-1-oxonaphthalen-2(1H)-ylidene)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B12537875.png)
![2,8,10-Trimethyl-N~4~,N~6~-dipropylpyrido[3,2-g]quinoline-4,6-diamine](/img/structure/B12537876.png)
![Benzonitrile, 4-[(1R)-1-(acetyloxy)ethyl]-](/img/structure/B12537883.png)
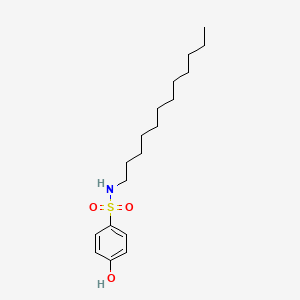
![4-[4-(4-Chlorophenoxy)piperidin-1-yl]phenol](/img/structure/B12537892.png)
![3-[(2S,3S)-2-Amino-3-methylpentanoyl]-1lambda~6~,3-thiazolidine-1,1-dione](/img/structure/B12537895.png)
